1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a chlorobenzyl group, and a hydroxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorobenzyl group, and the attachment of the hydroxyphenyl group. Common reagents used in these reactions include chlorobenzyl chloride, hydroxyphenylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- 1-(4-chlorobenzyl)-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-(4-chlorobenzyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and activity.
Properties
Molecular Formula |
C18H17ClN2O3 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-6-4-12(5-7-14)10-21-11-13(8-17(21)23)18(24)20-15-2-1-3-16(22)9-15/h1-7,9,13,22H,8,10-11H2,(H,20,24) |
InChI Key |
SJJOVQDFSXXFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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